molecular formula C25H20N2O2S B3209336 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1058428-19-5

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B3209336
CAS No.: 1058428-19-5
M. Wt: 412.5 g/mol
InChI Key: OJFOLUDEVRDGNW-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound featuring a naphthalene moiety linked via an acetamide group to a substituted indoline scaffold. The indoline nitrogen is further acylated with a thiophene-2-carbonyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c28-24(15-19-7-3-6-17-5-1-2-8-21(17)19)26-20-11-10-18-12-13-27(22(18)16-20)25(29)23-9-4-14-30-23/h1-11,14,16H,12-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOLUDEVRDGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling.

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized or introduced through Friedel-Crafts acylation or alkylation.

    Final Coupling: The final step involves coupling the naphthalene, thiophene, and indole moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or indole rings.

    Reduction: Reduction reactions could target the carbonyl group in the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is distinguished by its thiophene-2-carbonyl-indolin-6-yl substituent. Key analogs include:

Compound Class Core Structure Key Substituents Reference
Triazole-linked naphthalene acetamides Naphthalene + triazole + substituted phenylacetamide Nitrophenyl, methoxy groups
Thiazolidinone derivatives Naphthalene + acetamide + thiazolidinone ring 3-Nitrophenyl, 4-substituted aryl groups
Thiazole-linked acetamides Naphthalene + acetamide + thiazole Unsubstituted thiazole
Morpholinoethyl-naphthalene analogs Naphthalene + morpholinoethyl group Morpholine ring

Substituent Effects on Activity

  • Nitro Groups : Analogs with 3-nitrophenyl or 4-nitrophenyl substituents (e.g., compounds 6b , 6c in ) exhibit increased polarity and hydrogen-bonding capacity, which correlate with anticancer and antiparkinsonian activities .
  • Thiazolidinone (): Contributes to antiparkinsonian activity through dopamine receptor modulation . Morpholinoethyl (): Improves solubility and cytotoxicity profiles .

Structural Validation and Crystallography

Crystal structures of related compounds (e.g., 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide in ) confirm planar naphthalene systems and amide bond geometries. SHELX software () is widely used for refining such structures, ensuring accuracy in bond lengths and angles .

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound consists of a naphthalene moiety linked to an indolin-6-yl group via a thiophene-2-carbonyl substituent. Its molecular formula is C18H16N2O1SC_{18}H_{16}N_2O_1S.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and colorectal cancer (HCT-116).
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against several pathogens.

Case Studies

  • Breast Cancer Cell Lines :
    • In vitro assays demonstrated notable antiproliferative effects against MCF-7 and MDA-MB-468 cell lines. The compound exhibited IC50 values indicating effective cytotoxicity, comparable to known anticancer agents .
  • Colorectal Cancer :
    • Recent evaluations on HCT-116 cells highlighted the compound's ability to induce cell cycle arrest and apoptosis, suggesting mechanisms involving the modulation of apoptotic pathways .

Molecular docking studies suggest that the compound interacts with key targets such as topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells. This interaction is believed to hinder the proliferation of cancer cells by disrupting their DNA integrity .

Antimicrobial Activity

The antimicrobial potential of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide was assessed against various bacterial strains.

Evaluation Methods

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria, indicating strong antibacterial activity .
  • Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to hospital-acquired infections .

Data Summary

Activity Type Cell Line/Pathogen IC50/MIC Values Mechanism
AnticancerMCF-7Not specifiedTopoisomerase I inhibition
AnticancerMDA-MB-468Not specifiedApoptosis induction
AnticancerHCT-116Not specifiedCell cycle arrest
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLBiofilm inhibition
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mLBiofilm inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

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